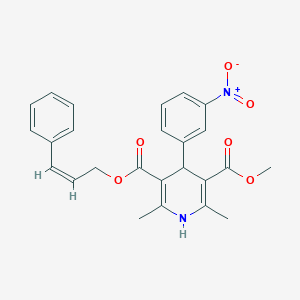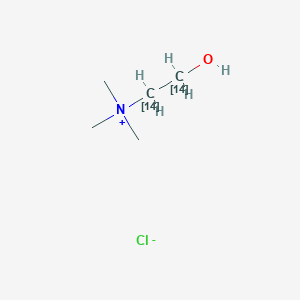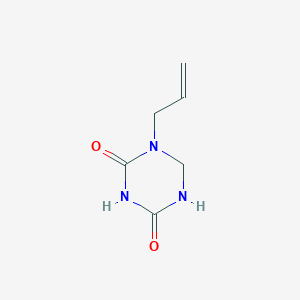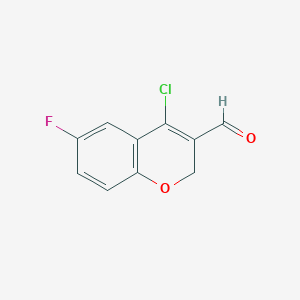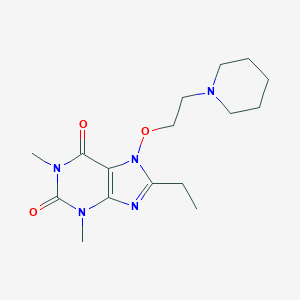
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a methylxanthine derivative that has been used as a bronchodilator for over 70 years. It is commonly used to treat respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is known to have a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. In
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the relaxation of smooth muscles in the airways, which allows for easier breathing. Theophylline also has adenosine receptor antagonistic effects, which can lead to increased heart rate and stimulation of the central nervous system.
Effets Biochimiques Et Physiologiques
Theophylline has a wide range of effects on the body. In addition to its bronchodilator effects, it has been shown to have anti-inflammatory effects and to modulate immune responses. Theophylline has also been shown to improve blood flow and increase heart rate. It can also stimulate the central nervous system, leading to increased alertness and decreased fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for lab experiments. It is relatively inexpensive and widely available. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations to using theophylline in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a short half-life, which means that its effects may not be sustained over long periods of time.
Orientations Futures
There are several future directions for research on theophylline. One area of interest is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in vitro, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its effects on the central nervous system. Theophylline has been shown to improve cognitive function in some studies, but more research is needed to determine its potential as a cognitive enhancer. Finally, there is interest in developing new derivatives of theophylline with improved pharmacological properties, such as longer half-life and increased selectivity for specific targets.
Conclusion
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a widely used bronchodilator that has been studied extensively for its effects on respiratory disorders. It has a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. Theophylline has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on theophylline, including its potential as an anti-inflammatory agent and cognitive enhancer, and the development of new derivatives with improved pharmacological properties.
Méthodes De Synthèse
Theophylline can be synthesized from theobromine, which is found in cocoa beans. Theobromine is first converted to 3,7-dimethylxanthine, which is then converted to 1,3-dimethyluric acid. The final step involves the reaction of 1,3-dimethyluric acid with ethylene diamine and piperidine to form theophylline.
Applications De Recherche Scientifique
Theophylline has been widely studied for its effects on respiratory disorders. It has been shown to improve lung function in patients with asthma and Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-. It has also been studied for its anti-inflammatory effects and its ability to modulate immune responses. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow.
Propriétés
Numéro CAS |
19729-84-1 |
|---|---|
Nom du produit |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
Formule moléculaire |
C16H25N5O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
8-ethyl-1,3-dimethyl-7-(2-piperidin-1-ylethoxy)purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O3/c1-4-12-17-14-13(15(22)19(3)16(23)18(14)2)21(12)24-11-10-20-8-6-5-7-9-20/h4-11H2,1-3H3 |
Clé InChI |
JNEBFTUYNMCPCB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
Autres numéros CAS |
19729-84-1 |
Synonymes |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




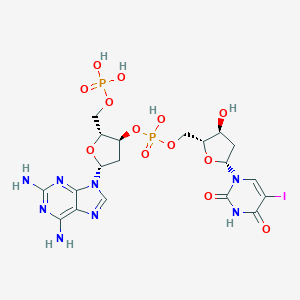

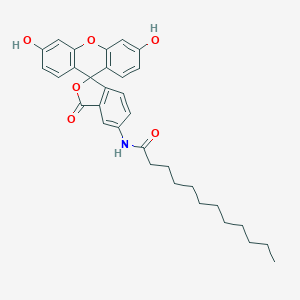

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
